molecular formula C22H17NO4 B2593885 (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951961-93-6

(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2593885
CAS No.: 951961-93-6
M. Wt: 359.381
InChI Key: WUDYWOCHQSLMMT-JAIQZWGSSA-N
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Description

Chemical Reactions Analysis

Benzoxazines, similar to the requested compound, can undergo dual-site curing and complete degradation through the synergistic effects of acid and heat . Furan, a component of the compound, is a π-excessive heterocycle and prefers electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the search results .

Scientific Research Applications

Ring Transformation and Heterocyclic Synthesis

Research by Hashem et al. (2017) demonstrated the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives. This study highlights the versatility of furanone derivatives in synthesizing complex heterocyclic structures, which could be pivotal in pharmaceutical and material science research.

Bio-based Polymers

Wang et al. (2012) synthesized bio-based benzoxazine monomers, including furfuryl- and stearylamine-derived compounds, and investigated their copolymerization properties Wang et al. (2012). The study revealed the furan moiety's beneficial effects on the copolymerization process, suggesting the potential of such compounds in creating new materials with enhanced thermal and mechanical properties.

Biological Activity

Tabuchi et al. (2009) focused on the synthesis of novel oxazine derivatives and their biological activity Tabuchi et al. (2009). They found that certain derivatives exhibited potent anti-osteoclastic bone resorption activity, indicating the potential for these compounds in medical applications related to bone health.

Functional Polymers and Optoelectronic Materials

Wattanathana et al. (2021) reported on the synthesis of a novel benzoxazine monomer from bio-derived amines and explored its applications in functional polymers and optoelectronic materials Wattanathana et al. (2021). The study highlights the role of structural variety in benzoxazines for achieving desirable properties in polymers and materials.

Anticancer Agents

Botla et al. (2017) engineered tetracyclic oxazine derivatives and evaluated them for potential anticancer activity Botla et al. (2017). The findings indicate that these compounds could serve as a basis for developing new anticancer agents, showcasing the therapeutic relevance of oxazine derivatives.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results .

Properties

IUPAC Name

(2Z)-2-benzylidene-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-21-17-8-9-19-18(13-23(14-26-19)12-16-7-4-10-25-16)22(17)27-20(21)11-15-5-2-1-3-6-15/h1-11H,12-14H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDYWOCHQSLMMT-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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